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Compound of Interest

Compound Name: O1918

Cat. No.: B7910220 Get Quote

For scientists and professionals in drug development, understanding the binding affinity of a

compound is a critical step in evaluating its potential as a therapeutic agent. This guide

provides a detailed comparison of the binding affinity of O-1918 with other relevant compounds

at its known targets, the G protein-coupled receptors GPR52 and GPR55. The information is

supported by experimental data and detailed methodologies to aid in research and

development efforts.

Comparative Binding Affinity of O-1918 and
Alternatives
The binding affinity of O-1918 has been characterized at two orphan G protein-coupled

receptors: GPR52, where it acts as an inverse agonist, and GPR55, where it is considered a

putative antagonist.[1][2][3] The following tables summarize the quantitative data for O-1918

and comparable ligands at these receptors.

GPR52 Inverse Agonist Affinity
O-1918 and Cannabidiol (CBD) have been identified as inverse agonists of GPR52, reducing

the basal signaling activity of the receptor.[3]
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Compound Target Assay Type
Measured
Value (pEC50)

Reference

O-1918 Human GPR52 cAMP Assay 5.84 ± 0.11 [3]

Cannabidiol

(CBD)
Human GPR52 cAMP Assay 5.61 ± 0.13 [3]

GPR55 Antagonist Affinity
O-1918 is characterized as a putative antagonist of GPR55.[1][2] For comparison, the

antagonist affinity of Cannabidiol (CBD) at GPR55 is presented below.

Compound Target Assay Type
Measured
Value (IC50)

Reference

O-1918 Human GPR55 Not specified
Putative

Antagonist
[1][2]

Cannabidiol

(CBD)
Human GPR55 GTPγS Assay 445 nM [4]

Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding

affinity and functional activity of ligands at GPR52 and GPR55.

Radioligand Binding Assay for GPR55
This protocol is adapted from a general method for determining the binding affinity of a test

compound to a receptor.[5][6]

1. Membrane Preparation:

Cells or tissues expressing GPR55 are homogenized in a cold lysis buffer (e.g., 50mM Tris-

HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

The homogenate is centrifuged to pellet the membranes.
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The pellet is washed and resuspended in a suitable buffer, and the protein concentration is

determined.

2. Binding Reaction:

The assay is performed in a 96-well plate.

To each well, add the membrane preparation, a fixed concentration of a radiolabeled ligand

(e.g., [3H]CP55940), and varying concentrations of the unlabeled test compound (e.g., O-

1918).[4]

The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Counting:

The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound

from the free radioligand.

The filters are washed with ice-cold buffer.

The radioactivity retained on the filters, representing the bound ligand, is measured using a

scintillation counter.

4. Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff

equation.

GPR52 Functional Assay (cAMP Measurement)
This protocol describes a method to assess the inverse agonist activity of a compound by

measuring its effect on cAMP levels.[3]

1. Cell Culture and Treatment:
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CHO cells stably expressing human GPR52 are cultured in appropriate media.

Cells are plated in 96-well plates and allowed to adhere.

The cells are then treated with various concentrations of the test compound (e.g., O-1918,

CBD) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP

degradation.

2. cAMP Measurement:

Following incubation, the intracellular cAMP levels are measured using a commercially

available cAMP assay kit (e.g., HTRF, ELISA).

3. Data Analysis:

The ability of the test compound to reduce the basal cAMP levels is quantified.

The pEC50 value, representing the negative logarithm of the molar concentration of the

compound that produces 50% of its maximal inhibitory effect, is calculated from the

concentration-response curve.

Signaling Pathways
The following diagrams illustrate the signaling pathways associated with GPR52 and GPR55.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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